

Technical Guide: Physical Properties of Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 3-(methylamino)azetidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B153223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **tert-butyl 3-(methylamino)azetidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research and development activities by providing essential data on the compound's characteristics, along with standardized experimental protocols for property determination.

Core Physical and Chemical Properties

Tert-butyl 3-(methylamino)azetidine-1-carboxylate, identified by CAS number 454703-20-9, is a substituted azetidine derivative. The boc-protecting group and the methylamino functional group contribute to its specific physical and chemical behaviors.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	186.25 g/mol	[1]
CAS Number	454703-20-9	[1] [2] [3]
Appearance	Colorless liquid	[4]
Boiling Point	249 °C	[4] [5]
Density	1.04 g/cm ³	[4] [5] [6]
Flash Point	105 °C	[4] [5]
Water Solubility	Slightly soluble	[4] [5] [7]
pKa (Predicted)	9.23 ± 0.20	[4]
Physical Form	Solid (Note: Contradictory reports exist, with most indicating a liquid state at room temperature)	[1]
InChI Key	CHRBBSEYIEDTNSC-UHFFFAOYSA-N	[1]
SMILES	CN(C1CN(C1)C(=O)OC(C)C)C	[1]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like **tert-butyl 3-(methylamino)azetidine-1-carboxylate** are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Thiele tube or melting point apparatus with a heating block
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (if using a Thiele tube)

Procedure:

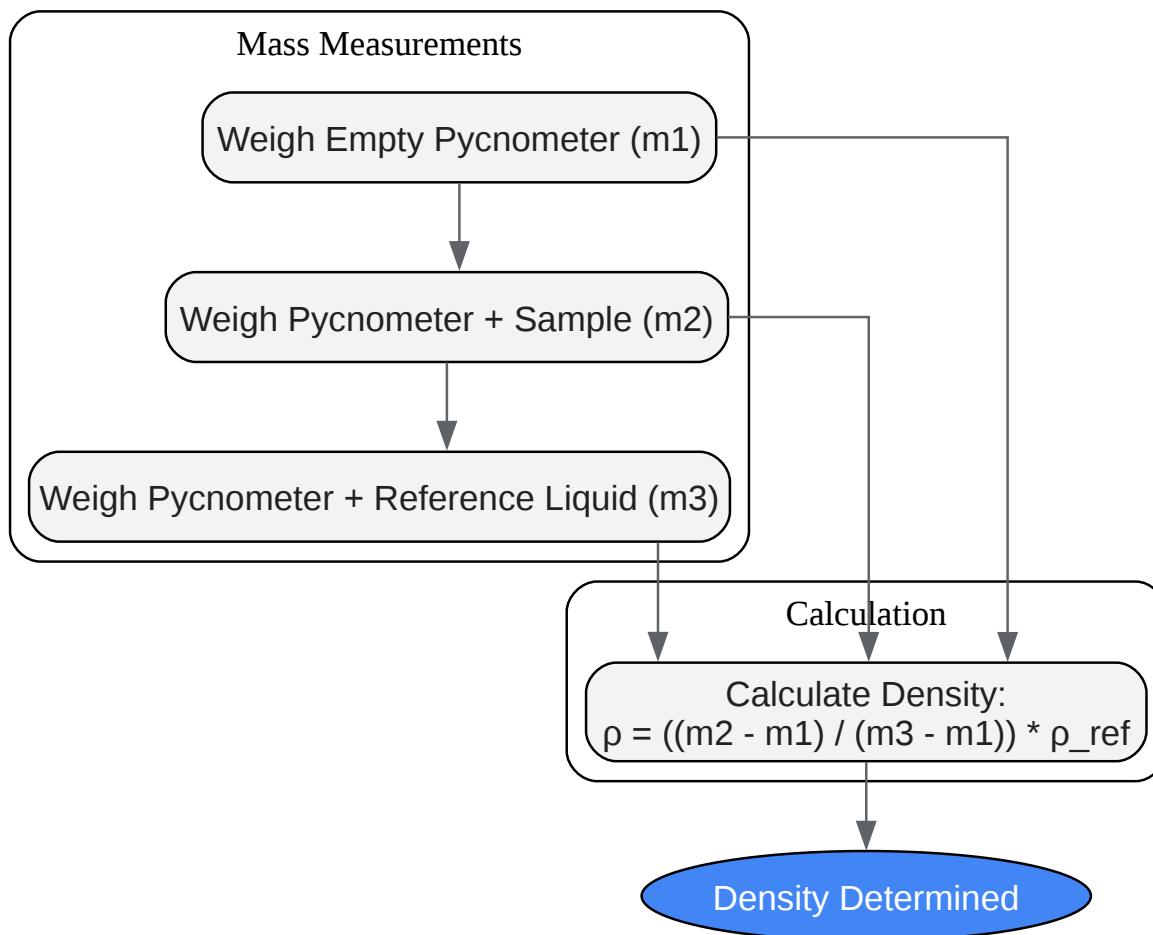
- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.
- The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

[9]

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Determination of Density (Pycnometer Method)


The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus:

- Pycnometer (volumetric flask)
- Analytical balance

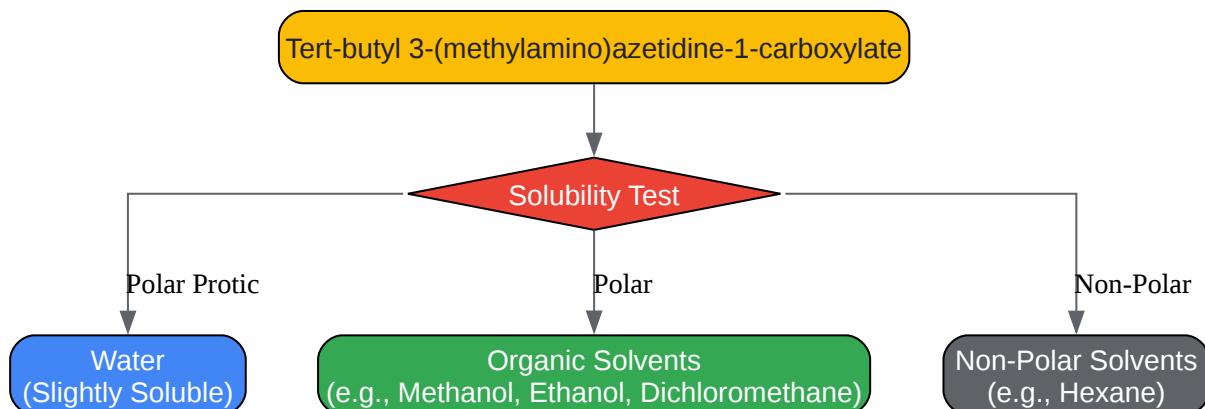
Procedure:

- The empty, clean, and dry pycnometer is weighed (m_1).
- The pycnometer is filled with the sample liquid and weighed again (m_2).
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m_3).
- The density of the sample liquid (ρ) is calculated using the formula: $\rho = ((m_2 - m_1) / (m_3 - m_1)) * \rho_{\text{ref}}$ where ρ_{ref} is the density of the reference liquid.

[Click to download full resolution via product page](#)

Density Determination Workflow

A qualitative assessment of solubility in various solvents is a fundamental characterization step.
[3][11]


Apparatus:

- Small test tubes
- Vortex mixer or stirring rod

- Graduated pipette or dropper

Procedure:

- A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
- A small volume of the solvent (e.g., 0.75 mL) is added in portions.
- After each addition, the mixture is vigorously agitated.
- Observations are made to determine if the solute has dissolved completely, is partially soluble, or is insoluble.
- This process is repeated with a range of solvents (e.g., water, ethanol, dichloromethane, hexane) to build a solubility profile.

[Click to download full resolution via product page](#)

Solubility Profile Relationship

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9 [m.chemicalbook.com]
- 5. 1-BOC-3-METHYLAMINOAZETIDINE [chembk.com]
- 6. tert-Butyl 3-(methylamino)azetidine-1-carboxylate , 97% , 454703-20-9 - CookeChem [cookechem.com]
- 7. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Tert-butyl 3-(methylamino)azetidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153223#tert-butyl-3-methylamino-azetidine-1-carboxylate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com